

Technical Guide: Physicochemical Properties of Heptyl 6-bromohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl 6-bromohexanoate*

Cat. No.: *B15546511*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 6-bromohexanoate is a functionalized long-chain fatty acid ester. Its bifunctional nature, incorporating a terminal bromide and a heptyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of drug delivery, materials science, and targeted therapeutics. The lipophilic heptyl chain can influence solubility and transport properties, while the reactive bromide serves as a key handle for introducing further functionalities. This document provides a technical overview of the known and predicted physical properties of **Heptyl 6-bromohexanoate**, alongside a detailed experimental protocol for its synthesis.

Core Physical Properties

Due to the specialized nature of **Heptyl 6-bromohexanoate**, extensive experimental data on its physical properties is not readily available in the public domain. The following table summarizes the available and predicted data to provide a comprehensive profile of the compound.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₅ BrO ₂	BroadPharm
Molecular Weight	293.24 g/mol	BroadPharm
CAS Number	959265-07-7	BroadPharm
Purity	>95%	BroadPharm
Physical State	Predicted to be a liquid at 25°C	Based on similar long-chain esters
Boiling Point	Predicted: 325.6 ± 11.0 °C at 760 mmHg	ChemAxon (Predicted)
Melting Point	Not available	-
Density	Predicted: 1.1 ± 0.1 g/cm ³	ChemAxon (Predicted)
Refractive Index	Predicted: 1.468	ChemAxon (Predicted)
Solubility	Predicted to be soluble in nonpolar organic solvents (e.g., hexanes, ether) and poorly soluble in water.	General chemical principles
Storage Conditions	-20°C	BroadPharm

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

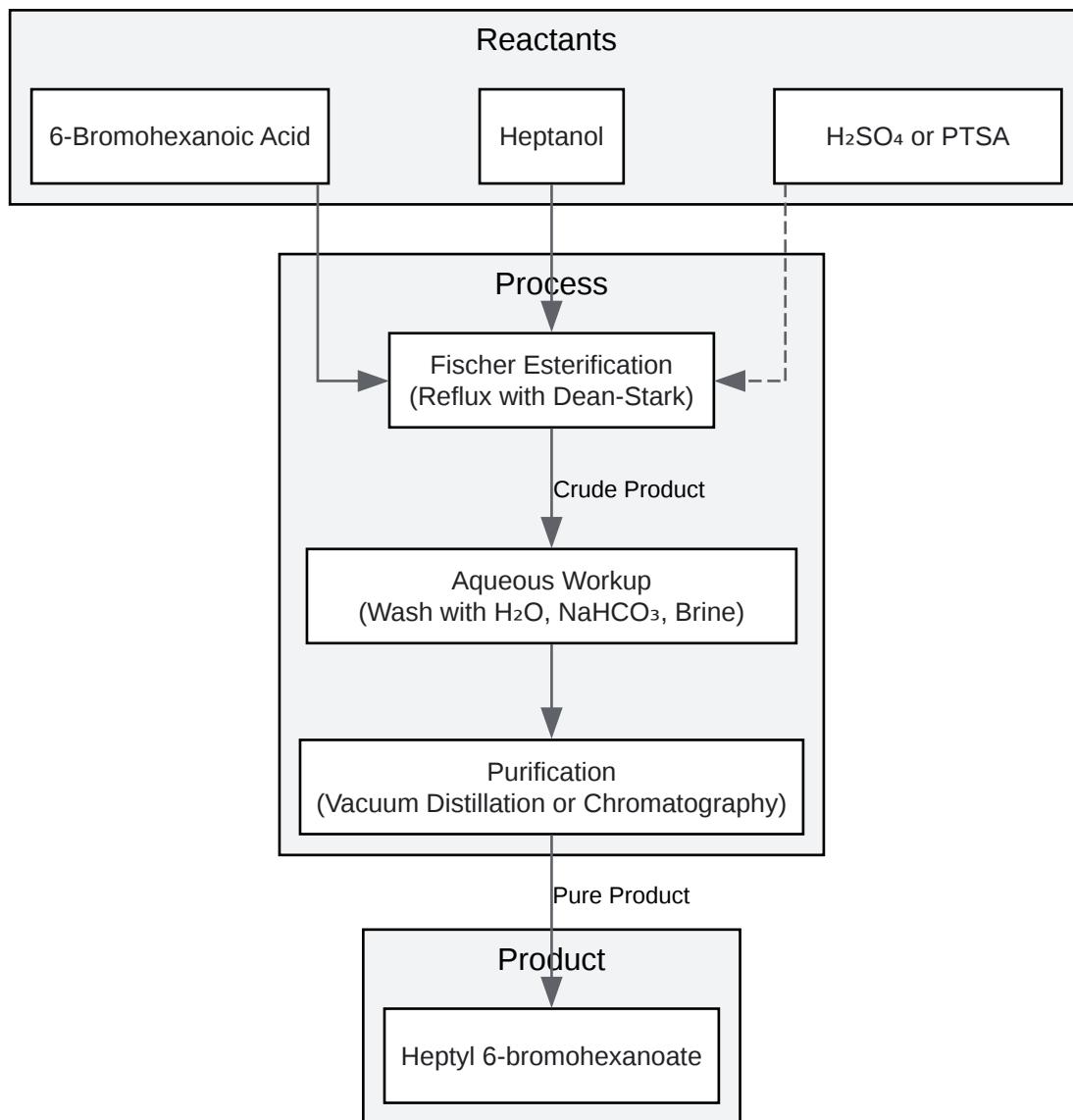
Synthesis of Heptyl 6-bromohexanoate via Fischer Esterification

This protocol details the synthesis of **Heptyl 6-bromohexanoate** from 6-bromohexanoic acid and heptanol using an acid catalyst.

Materials:

- 6-bromohexanoic acid
- Heptanol (n-heptyl alcohol)
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA)
- Toluene or cyclohexane (for azeotropic removal of water)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:


- Round-bottom flask
- Dean-Stark apparatus or soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for workup and purification
- Thin-layer chromatography (TLC) plates and developing chamber
- Flash chromatography setup (optional, for high purity)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-bromohexanoic acid (1.0 eq), heptanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq). Add a sufficient volume of toluene or cyclohexane to fill the Dean-Stark trap.
- Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, and TLC analysis indicates the consumption of the starting 6-bromohexanoic acid.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Heptyl 6-bromohexanoate**.
- Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Heptyl 6-bromohexanoate**.

Visualizations

Synthesis Workflow for Heptyl 6-bromohexanoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Heptyl 6-bromohexanoate**.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Heptyl 6-bromohexanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546511#physical-properties-of-heptyl-6-bromohexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com